

Comparative Overview of Celastrol's Validated Mechanisms

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Compound Focus: Celastrol

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The table below summarizes the key findings from recent studies that combined network pharmacology with experimental validation to explore **celastrol**'s therapeutic potential.

Disease Model	Core Targets Identified	Key Signaling Pathways Involved	In Vivo/In Vitro Validation Models	Reference (Journal)
Sepsis-Induced Acute Lung Injury (ALI) [1] [2]	STAT3, TLR4, HIF-1 α , NF- κ B1 [1]	NF- κ B/HIF-1 α [1]	In vivo: Cecal ligation and puncture (CLP) mouse model; In vitro: LPS-stimulated A549 and Raw264.7 cells [1]	<i>Phytomedicine</i> (2025)
IgA Nephropathy (IgAN) [3] [4]	PTEN, PCNA, Cyclin D1 [3]	PTEN pathway [3]	In vivo: BSA + CCl4 + LPS-induced mouse model; In vitro: Aggregated IgA1-induced human mesangial cells (HMCs) [3]	<i>Drug Design, Development and Therapy</i> (2023)

Disease Model	Core Targets Identified	Key Signaling Pathways Involved	In Vivo/In Vitro Validation Models	Reference (Journal)
Cervical Cancer (for methodology reference) [5]	EGFR, PI3K, AKT, mTOR [5]	EGFR/PI3K/AKT/mTOR [5]	In vitro: HeLa cells (CCK-8, wound healing, transwell, western blot assays) [5]	Scientific Reports (2024)

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental methodologies used in the cited studies for validation.

1. For Sepsis-Induced Acute Lung Injury (ALI) [1] [2]:

- Network Pharmacology & Molecular Docking:** Potential targets of **celastrol** were identified using SwissTargetPrediction and SuperPred. Sepsis-induced ALI-related targets were gathered from GeneCards and DisGeNET. Core targets and pathways were filtered through protein-protein interaction (PPI) networks, with binding affinity validated by molecular docking [1].
- In Vivo Validation:** A rat model of sepsis was established via **cecal ligation and puncture (CLP)**. **Celastrol** was administered post-procedure. Lung tissue inflammation was assessed by hematoxylin-eosin (H&E) staining. The expression of core targets (IL-1 β , TNF- α , HIF-1 α , STAT3, NF- κ B1) was quantified at protein and mRNA levels using **Western blot** and **RT-qPCR** [1].
- In Vitro Validation:** **A549 (alveolar epithelial cells)** and **Raw264.7 (macrophages)** were stimulated with **LPS**. The inhibitory effect of **celastrol** on the NF- κ B pathway was confirmed via **Western blot** and **immunofluorescence** [1].

2. For IgA Nephropathy (IgAN) [3] [4]:

- Network Pharmacology & Molecular Docking:** Active ingredients of *Tripterygium hypoglaucum* (which contains **celastrol**) and their targets were screened via TCMSP and literature. IgAN-related genes were collected from OMIM and GeneCards. The PPI network was constructed using STRING, and core targets were analyzed with Cytoscape. Molecular docking predicted a strong binding affinity between **celastrol** and PTEN [3].
- In Vivo Validation:** An IgAN mouse model was induced by a combination of **BSA gavage, CCl4 injection, and LPS tail vein injection**. Mice were treated with **celastrol** (1 mg/kg/d) for 21 days.

Immunohistochemistry and **Western blot** were used to evaluate the expression of PTEN and proliferation markers (PCNA, Cyclin D1) in kidney tissues [3].

- **In Vitro Validation: Human mesangial cells (HMCs)** were induced by aggregated IgA1 and treated with various concentrations of **celastrol** (25, 50, 75 nM) for 48 hours. **Western blot** analyzed protein expression, and a **CCK-8 assay** was used to detect HMC proliferation [3].

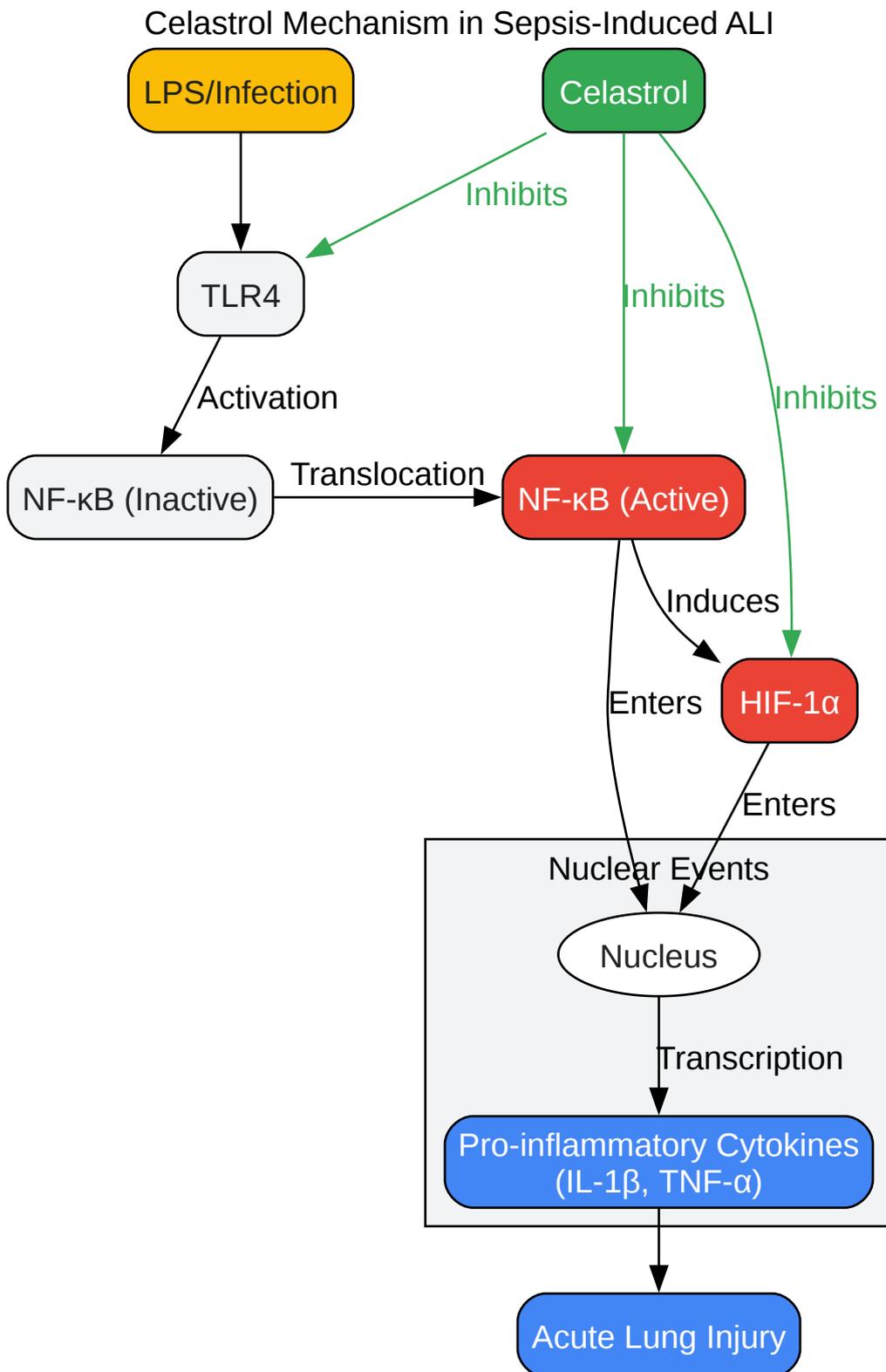
Tools for Network Pharmacology & Visualization

The field relies on specific bioinformatics tools and databases, many of which were used in the studies above [6].

- **Pathway & Network Databases:** KEGG, Reactome, WikiPathways, STRING.
- **Analysis & Visualization Software:** Cytoscape (for PPI network construction and analysis), R-package "Pathview", and other web-based tools like Metascape for enrichment analysis [6] [5].

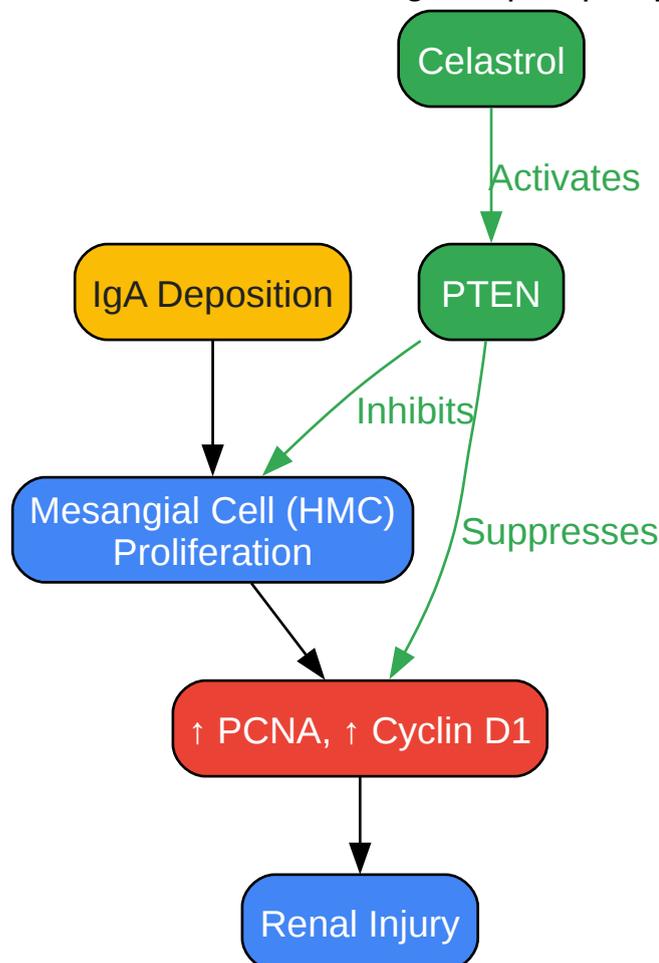
Signaling Pathway Diagrams

Based on the research, **celastrol's** mechanism in Sepsis-Induced ALI and IgA Nephropathy can be visualized through the following pathways.



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Celastrol Mechanism in IgA Nephropathy



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Interpretation of Findings and Key Takeaways

The compiled data, while not from direct comparative studies, highlights several key points for researchers:

- **Multi-Target, Multi-Pathway Action:** The tables and diagrams clearly illustrate that **celastrol** does not act on a single target but modulates interconnected networks (e.g., NF-κB/HIF-1α in ALI; PTEN in IgAN), which is a hallmark of network pharmacology findings [1] [3].
- **Consistent Workflow:** The experimental protocols follow a common and rigorous pattern: **Prediction (Network Pharmacology) → Simulation (Molecular Docking) → Validation (In Vitro/In Vivo Experiments)**. This provides a reliable template for validating the mechanisms of other natural products [1] [3] [5].

- **Therapeutic Potential vs. Practical Challenges:** The summarized studies confirm **celastrol's** potent anti-inflammatory and anti-proliferative effects. However, it is crucial to note that other reviews point out significant challenges, including **poor water solubility, low bioavailability, and potential toxicity (e.g., hepatotoxicity, cardiotoxicity)**, which currently limit its clinical application [7]. Research into novel delivery systems (e.g., nanoparticles, structural derivatives) is ongoing to overcome these hurdles [7] [8].

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